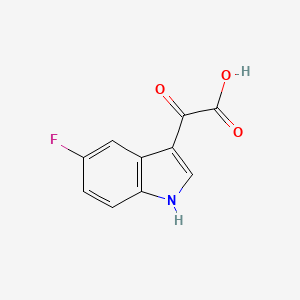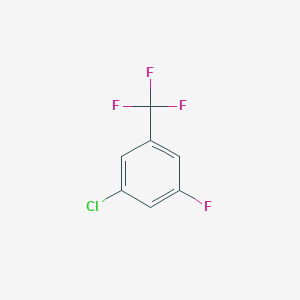
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene
Descripción general
Descripción
“1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3ClF4 . It is also known by other names such as 3-Chlorobenzotrifluoride, m-Chlorobenzotrifluoride, m-Chloro-α,α,α-trifluorotoluene, m-Trifluoromethylphenyl chloride, meta (Trifluoromethyl)chlorobenzene, Toluene, m-chloro-α,α,α-trifluoro-, 1-Chloro-3-(trifluoromethyl)benzene, and 3-Chloro-α,α,α-trifluorotoluene .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” were not found, a related compound, “1,3,5-tris(trifluoromethyl)benzene”, has been synthesized by reacting benzene-1,3,5-tricarboxylic acid with SF4 . Another compound, “1-chloro-3-fluorobenzene”, reacts with n-butyllithium to yield bicycloadducts via trapping of intermediate benzynes .
Molecular Structure Analysis
The molecular structure of “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .
Physical And Chemical Properties Analysis
The molecular weight of “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” is 180.555 . More detailed physical and chemical properties were not found in the retrieved information.
Aplicaciones Científicas De Investigación
Fluorine's Influence on Cyclization Processes
Research on difluoroalkenes demonstrates the critical role of fluorine in enabling disfavored 5-endo-trig cyclizations, leading to the synthesis of fluorinated hetero- and carbocycles. The presence of vinylic fluorines is essential for these reactions, highlighting the unique reactivity of fluorine-containing compounds in creating complex structures (Ichikawa et al., 2002).
Electrochemical Fluorination Techniques
Electrochemical fluorination of trifluoromethyl-substituted benzenes has been used to produce perfluorocyclohexane derivatives. This method demonstrates the feasibility of direct fluorination to achieve complex fluorinated structures, with the trifluoromethyl group playing a significant role in determining the product's properties (Yonekura et al., 1976).
Development of Fluoro-Polyimides
Fluoro-polyimides synthesized from trifluoromethyl-substituted aromatic diamines and aromatic dianhydrides showcase the application of fluorinated compounds in creating materials with exceptional thermal stability and low moisture absorption. This research underscores the significance of fluorinated compounds in developing advanced polymeric materials (Xie et al., 2001).
Synthesis of Hyperbranched Poly(arylene ether)s
A new trifluoromethyl-activated monomer has been used to synthesize hyperbranched poly(arylene ether)s, demonstrating the utility of fluorinated compounds in creating high molecular weight polymers with excellent thermal properties. This research highlights the role of fluorinated monomers in polymer chemistry (Banerjee et al., 2009).
Electrophilic Aromatic Substitution and Borylation Reactions
Fluorinated aromatic compounds have been utilized in electrophilic aromatic substitution and borylation reactions, illustrating their versatility in organic synthesis. These reactions highlight the reactivity of fluorinated arenes and their potential in creating novel organic compounds (Banks et al., 2003).
Safety And Hazards
While specific safety and hazard information for “1-Chloro-3-fluoro-5-(trifluoromethyl)benzene” was not found, a related compound, “1-Bromo-3-chloro-5-(trifluoromethyl)benzene”, is known to be harmful by inhalation, in contact with skin, and if swallowed. It causes skin irritation, serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
1-chloro-3-fluoro-5-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4/c8-5-1-4(7(10,11)12)2-6(9)3-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZMNQRDDPSCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40599084 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
CAS RN |
1005764-23-7 | |
| Record name | 1-Chloro-3-fluoro-5-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40599084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



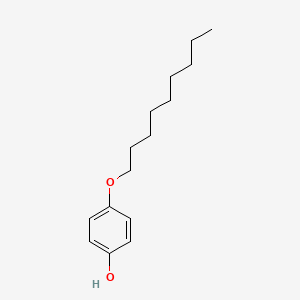
![5-Bromo-2,2-dichlorobenzo[d][1,3]dioxole](/img/structure/B1627407.png)
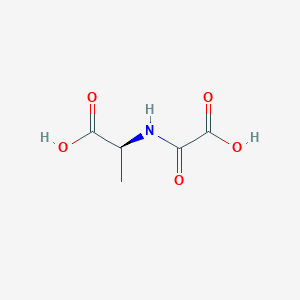
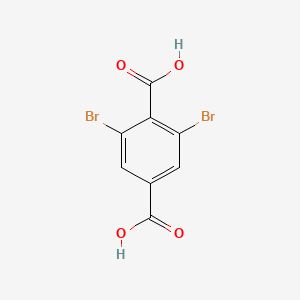
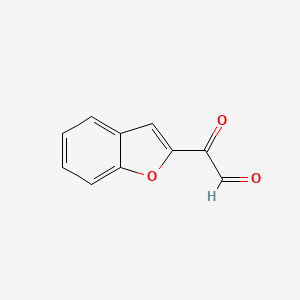
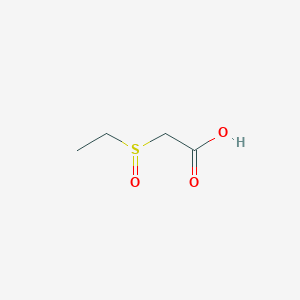

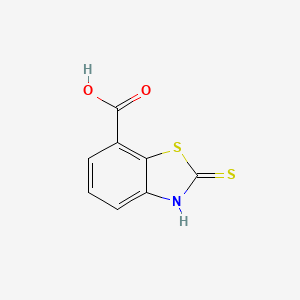
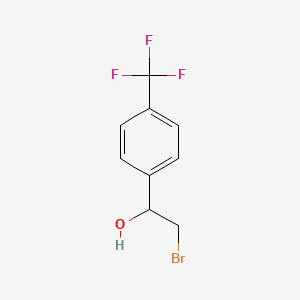
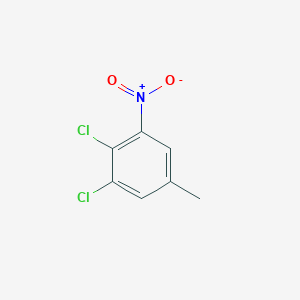
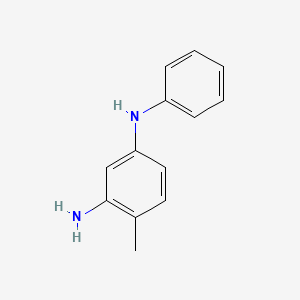
![2-[(2,3-Dibromophenoxy)methyl]oxirane](/img/structure/B1627423.png)
![3-(2-{4-[2-(4-Cyanophenyl)vinyl]phenyl}vinyl)benzonitrile](/img/structure/B1627427.png)
